Cas no 873383-06-3 (5-Bromo-N-methylpyridin-3-amine)
5-Bromo-N-methylpyridin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-N-methylpyridin-3-amine
- (5-BROMO-PYRIDIN-3-YL)-METHYL-AMINE
- 3-(methylamino)-5-bromopyridine
- 5-Bromo-N-methyl-3-pyridinamine (ACI)
- Pyridine, 3-bromo-5-methylamino- (4CI)
- YJB38306
- A862671
- AAQZNDQSCOUIEE-UHFFFAOYSA-N
- AS-47466
- (5-bromo-pyridin-3-yl)-methylamine
- Z1255444030
- SCHEMBL1621517
- (5-bromo-pyridin-3yl)-methylamine
- EN300-6739292
- MFCD13190575
- 873383-06-3
- DTXSID70717794
- AKOS016845177
- CS-0151021
- MB13417
- F13822
- SY244240
- DB-330833
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- MDL: MFCD13190575
- Inchi: 1S/C6H7BrN2/c1-8-6-2-5(7)3-9-4-6/h2-4,8H,1H3
- InChI Key: AAQZNDQSCOUIEE-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC(=C1)NC
Computed Properties
- Exact Mass: 185.97926g/mol
- Monoisotopic Mass: 185.97926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 87.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 24.9Ų
5-Bromo-N-methylpyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB463102-250 mg |
5-Bromo-N-methylpyridin-3-amine; 95% |
873383-06-3 | 250mg |
€175.60 | 2023-04-21 | ||
| abcr | AB463102-1 g |
5-Bromo-N-methylpyridin-3-amine; 95% |
873383-06-3 | 1g |
€505.50 | 2023-04-21 | ||
| Apollo Scientific | OR950661-1g |
5-Bromo-N-methylpyridin-3-amine |
873383-06-3 | 98% | 1g |
£96.00 | 2025-02-21 | |
| Chemenu | CM171176-1g |
5-Bromo-N-methylpyridin-3-amine |
873383-06-3 | 95% | 1g |
$468 | 2021-08-05 | |
| Chemenu | CM171176-5g |
5-Bromo-N-methylpyridin-3-amine |
873383-06-3 | 95% | 5g |
$1496 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KW929-50mg |
5-Bromo-N-methylpyridin-3-amine |
873383-06-3 | 95+% | 50mg |
236.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KW929-1g |
5-Bromo-N-methylpyridin-3-amine |
873383-06-3 | 95+% | 1g |
1944.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KW929-250mg |
5-Bromo-N-methylpyridin-3-amine |
873383-06-3 | 95+% | 250mg |
897CNY | 2021-05-08 | |
| Chemenu | CM171176-250mg |
5-Bromo-N-methylpyridin-3-amine |
873383-06-3 | 95%+ | 250mg |
$94 | 2023-01-02 | |
| Chemenu | CM171176-1g |
5-Bromo-N-methylpyridin-3-amine |
873383-06-3 | 95%+ | 1g |
$235 | 2023-01-02 |
5-Bromo-N-methylpyridin-3-amine Production Method
Production Method 1
5-Bromo-N-methylpyridin-3-amine Raw materials
5-Bromo-N-methylpyridin-3-amine Preparation Products
5-Bromo-N-methylpyridin-3-amine Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 5-Bromo-N-methylpyridin-3-amine
Comprehensive Overview of 5-Bromo-N-methylpyridin-3-amine (CAS No. 873383-06-3): Properties, Applications, and Industry Insights
5-Bromo-N-methylpyridin-3-amine (CAS No. 873383-06-3) is a specialized organic compound gaining significant attention in pharmaceutical and agrochemical research. This brominated pyridine derivative features a unique molecular structure combining a methylamine group at the 3-position and a bromo substituent at the 5-position, making it a valuable intermediate for various synthetic applications. Researchers particularly value its role in constructing nitrogen-containing heterocycles, which are crucial scaffolds in modern drug discovery.
The compound's molecular formula C6H7BrN2 and molecular weight of 187.04 g/mol place it within an important class of halogenated amines used in cross-coupling reactions. Recent literature highlights its utility in Suzuki-Miyaura coupling and Buchwald-Hartwig amination, two of the most widely employed transformations in medicinal chemistry. The presence of both electron-donating (methylamine) and electron-withdrawing (bromo) groups creates interesting electronic properties that influence its reactivity patterns.
From a synthetic chemistry perspective, 5-Bromo-N-methylpyridin-3-amine serves as a versatile building block for small molecule inhibitors targeting various biological pathways. Its structural features make it particularly relevant for developing kinase inhibitors, a hot topic in oncology research. The compound's ability to participate in palladium-catalyzed reactions while maintaining the integrity of its amine functionality makes it attractive for parallel synthesis approaches.
Recent advances in high-throughput screening technologies have increased demand for such specialized intermediates. Pharmaceutical companies are particularly interested in its potential for creating targeted therapeutics with improved selectivity profiles. The bromine atom's strategic position allows for subsequent functionalization, enabling medicinal chemists to explore diverse structure-activity relationships (SAR) during lead optimization stages.
Quality control aspects of 5-Bromo-N-methylpyridin-3-amine production have become increasingly important. Analytical methods typically employ HPLC purity analysis, mass spectrometry confirmation, and 1H/13C NMR characterization to ensure batch-to-batch consistency. The compound's stability under various storage conditions (typically recommended at 2-8°C under inert atmosphere) is frequently discussed in technical documentation.
Environmental and safety considerations for handling halogenated pyridine derivatives have evolved significantly. While not classified as hazardous under current regulations, proper laboratory practices including engineering controls and personal protective equipment are recommended when working with this material. The compound's biodegradation profile and ecotoxicological data remain active areas of investigation as sustainability becomes paramount in chemical development.
The commercial availability of 5-Bromo-N-methylpyridin-3-amine from multiple specialty chemical suppliers reflects its growing importance. Current market trends show increasing demand from contract research organizations (CROs) and academic research groups working on fragment-based drug discovery. Pricing dynamics are influenced by factors such as scale of production, purity specifications, and custom synthesis requirements.
Emerging applications in material science have expanded the compound's utility beyond life sciences. Researchers are exploring its incorporation into organic electronic materials and coordination complexes with transition metals. The compound's ability to form stable metal-organic frameworks (MOFs) is particularly noteworthy in catalysis and sensing applications.
Patent literature analysis reveals a steady increase in filings mentioning 873383-06-3, particularly in areas of cancer therapeutics and central nervous system (CNS) disorders. The compound's blood-brain barrier permeability potential makes it interesting for neuropharmacology applications. Several recent patents describe its use in creating allosteric modulators for G-protein coupled receptors (GPCRs).
From a regulatory perspective, 5-Bromo-N-methylpyridin-3-amine falls under standard chemical handling guidelines. Documentation requirements include safety data sheets (SDS) containing information on first aid measures, firefighting procedures, and accidental release measures. International shipping typically follows non-hazardous material protocols when proper packaging standards are met.
Future research directions for this compound class may explore its potential in proteolysis targeting chimeras (PROTACs) and other targeted protein degradation strategies. The compound's balanced lipophilicity profile (predicted LogP ~1.8) and hydrogen bonding capacity make it suitable for such advanced therapeutic modalities. Computational chemistry studies suggest interesting potential for molecular docking in various biological targets.
In conclusion, 5-Bromo-N-methylpyridin-3-amine (CAS No. 873383-06-3) represents an important tool for modern chemical research with expanding applications across multiple disciplines. Its unique combination of structural features, synthetic versatility, and drug-like properties ensures continued interest from both industrial and academic researchers. As chemical biology approaches become more sophisticated, the demand for such well-characterized building blocks will likely increase, driving further innovation in their production and application.
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